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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzaldehyde

Cat. No.: B1357113 Get Quote

For researchers and professionals in drug development and analytical chemistry, precise

structural elucidation of organic compounds is paramount. Mass spectrometry stands as a

cornerstone technique for determining molecular weight and deducing structural features

through fragmentation analysis. This guide provides a comparative interpretation of the mass

spectrometry data for 3-Chloro-2-nitrobenzaldehyde, juxtaposed with the well-characterized

fragmentation of 4-Chlorobenzaldehyde.

Mass Spectrometry Data Comparison
The electron ionization (EI) mass spectrum of 3-Chloro-2-nitrobenzaldehyde is predicted to

exhibit a distinct fragmentation pattern influenced by the chloro, nitro, and aldehyde functional

groups. A comparison with a structurally simpler analogue, 4-Chlorobenzaldehyde, highlights

the impact of the nitro group on fragmentation pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1357113?utm_src=pdf-interest
https://www.benchchem.com/product/b1357113?utm_src=pdf-body
https://www.benchchem.com/product/b1357113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric
3-Chloro-2-

nitrobenzaldehyde
4-Chlorobenzaldehyde

Molecular Formula C₇H₄ClNO₃ C₇H₅ClO

Molecular Weight 185.56 g/mol [1] 140.57 g/mol

Molecular Ion (M⁺)
m/z 185/187 (³⁵Cl/³⁷Cl

isotopes)

m/z 140/142 (³⁵Cl/³⁷Cl

isotopes)

Key Fragment Ions (m/z)

155 [M-NO]⁺, 139 [M-NO₂]⁺,

111 [M-NO₂-CO]⁺, 75 [C₆H₄Cl-

CO]⁺

139 [M-H]⁺, 111 [M-CHO]⁺, 75

[C₆H₄-H]⁺

Base Peak Likely m/z 139 or 111 m/z 139

Note: The predicted fragmentation for 3-Chloro-2-nitrobenzaldehyde is based on common

fragmentation patterns of nitroaromatic and chloroaromatic compounds. The presence of

chlorine results in characteristic isotopic peaks (M+ and M+2) with an approximate intensity

ratio of 3:1.

Experimental Protocols
A standardized protocol for acquiring mass spectra via Gas Chromatography-Mass

Spectrometry (GC-MS) is crucial for reproducibility.

Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile

solvent such as dichloromethane or ethyl acetate.

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Ionization Mode: Electron Ionization (EI)[2]

Electron Energy: 70 eV[2]
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Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1 mL/min

Oven Temperature Program: Initial temperature of 70°C for 2 minutes, followed by a ramp of

10°C/min to 280°C, and a final hold for 5 minutes.

Mass Range:m/z 40-500

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed electron ionization fragmentation pathways for

3-Chloro-2-nitrobenzaldehyde and the established fragmentation for 4-Chlorobenzaldehyde.
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Predicted EI fragmentation of 3-Chloro-2-nitrobenzaldehyde.
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Established EI fragmentation of 4-Chlorobenzaldehyde.

In summary, the mass spectrum of 3-Chloro-2-nitrobenzaldehyde is expected to be more

complex than that of 4-Chlorobenzaldehyde due to the presence of the nitro group, which

introduces additional fragmentation pathways. The initial loss of NO or NO₂ is a characteristic

feature of nitroaromatic compounds. Subsequent losses of CO from the aldehyde group are

also anticipated. The isotopic signature of chlorine serves as a key identifier in both molecules.

This comparative guide provides a framework for interpreting the mass spectrometry data of 3-
Chloro-2-nitrobenzaldehyde and distinguishing it from similar chlorinated benzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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